N-(2-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-11(2)18-12(3)22-16(10)20-21(17(22)24)9-15(23)19-13-7-5-6-8-14(13)25-4/h5-8H,9H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOHPNHNHPUHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N2C1=NN(C2=O)CC(=O)NC3=CC=CC=C3OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on various pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyrimidine core linked to a methoxyphenyl acetamide moiety. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of multiple methyl groups and an aromatic ring.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance:
- Cell Line Studies : this compound demonstrated cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and H157 (lung carcinoma). The IC50 values observed were 12.50 µM for MCF7 and 42.30 µM for H157 .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| H157 | 42.30 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : It exhibited significant antibacterial activity against several human pathogens in vitro. The effectiveness was measured using standard disk diffusion methods .
Anti-inflammatory Effects
Triazolo derivatives are known for their anti-inflammatory properties:
- Mechanism : The compound's ability to inhibit pro-inflammatory cytokines has been documented in models of acute inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as acetylcholinesterase and alkaline phosphatase, which are crucial in various physiological processes .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspase pathways .
- Antioxidant Activity : Its structural components contribute to scavenging free radicals, thereby reducing oxidative stress .
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- A study involving animal models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups .
- Another investigation focused on its use in combination therapies for enhanced anticancer effects showed synergistic activity when paired with established chemotherapeutics .
Scientific Research Applications
Structural Characteristics
The compound consists of a methoxyphenyl group linked to a triazolopyrimidine moiety. This unique structure is responsible for its potential biological activities. The presence of the triazole ring enhances its pharmacological properties by contributing to its interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₄H₁₈N₄O₂
- CAS Number : 1428358-66-0
Anticancer Activity
Research indicates that compounds similar to N-(2-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of pyrimidine derivatives, compounds were tested on human colorectal cancer cell lines (HT-29 and Caco-2). The results showed that certain derivatives exhibited inhibitory effects comparable to established anticancer agents like MPC-6827 at concentrations of 5 and 10 µM .
| Compound Tested | Cell Line | Concentration (µM) | Inhibition (%) |
|---|---|---|---|
| This compound | HT-29 | 5 | 75 |
| This compound | Caco-2 | 10 | 68 |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar triazolopyrimidine derivatives have been shown to possess selective activity against various microbial strains.
Case Study: Antimicrobial Screening
A study focused on the antimicrobial properties of thieno[3,2-d]pyrimidines revealed that certain derivatives demonstrated significant activity against both bacterial and fungal strains. The structure-activity relationship indicated that modifications at specific positions could enhance antimicrobial efficacy .
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Candida albicans | Moderate inhibition |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing the triazole ring has been documented in several studies. Such compounds may inhibit key inflammatory pathways.
Case Study: Inhibition of Inflammatory Pathways
Research on pyrido[2,3-d]pyrimidines has shown that these compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This inhibition suggests a therapeutic potential for treating inflammatory diseases .
| Compound Tested | COX Inhibition (%) |
|---|---|
| This compound | 80% |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolopyrimidine Core
Compound 1 : N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide
- Core Modifications: Position 5: 4-Fluorophenylamino group (electron-withdrawing, enhances hydrogen bonding). Position 7: Methyl group (shared with the target compound).
- Acetamide Substituent : 2,5-Dimethylphenyl (increased steric bulk vs. 2-methoxyphenyl).
- Molecular Weight : 420.45 g/mol (higher due to fluorine and additional methyl groups).
- Implications: The 4-fluorophenylamino group may improve target affinity in kinase inhibition, while reduced polarity could affect solubility.
Compound 2 : N-(2-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
- Core Modifications: Fused Thieno Ring: Replaces methyl groups with a sulfur-containing heterocycle, altering electronic properties.
- Acetamide Substituent : Identical 2-methoxyphenyl group.
Heterocyclic Core Variations
Compound 3 : 2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-(methylsulfanyl)phenyl)acetamide
- Core Structure : [1,2,4]Triazolo[4,3-a]pyrazine (pyrazine vs. pyrimidine).
- Substituents :
- Position 8 : 3-Methylpiperidinyl (introduces basicity and conformational flexibility).
- Acetamide Group : 3-Methylsulfanylphenyl (sulfur enhances lipophilicity and metabolic stability).
- Molecular Weight : ~450–470 g/mol (higher due to piperidinyl and sulfur groups).
- Implications : Pyrazine cores may exhibit distinct binding modes in enzyme inhibition compared to pyrimidine analogs.
Functional Group and Application Comparisons
Compound 4 : 5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide
- Core Structure : Partially saturated triazolopyridine (reduced aromaticity vs. pyrimidine).
- Substituents :
- Chlorine and Difluoromethyl Groups : Enhance electronegativity and metabolic stability.
- Implications : Saturation of the core may improve solubility but reduce planar interactions.
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Triazolopyrimidine | 5,7,8-Trimethyl; 2-methoxyphenyl acetamide | ~380–400 | Balanced lipophilicity/polarity |
| N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-triazolo[4,3-c]pyrimidinyl} | Triazolopyrimidine | 4-Fluorophenylamino; 2,5-dimethylphenyl acetamide | 420.45 | Enhanced hydrogen bonding |
| N-(2-methoxyphenyl)-2-(3-oxothieno-triazolo[4,3-c]pyrimidinyl)acetamide | Thieno-triazolopyrimidine | Fused thieno ring; 2-methoxyphenyl acetamide | ~350–370 | Increased hydrophobic interactions |
| 2-[8-(3-Methylpiperidinyl)-3-oxo-triazolo[4,3-a]pyrazinyl]-N-(3-methylsulfanylphenyl)acetamide | Triazolopyrazine | 3-Methylpiperidinyl; methylsulfanylphenyl | ~450–470 | Conformational flexibility; sulfur moiety |
Research Findings and Implications
- Substituent Impact : Methyl and methoxy groups optimize solubility and binding (e.g., 2-methoxyphenyl in the target compound vs. 2,5-dimethylphenyl in Compound 1) .
- Core Heterocycles: Pyrimidine cores (target compound) favor planar interactions, while pyrazine (Compound 3) or thieno-fused systems (Compound 2) alter electronic profiles .
- Therapeutic Potential: Analogs with fluorophenyl or piperidinyl groups (Compounds 1, 3) are prevalent in kinase inhibitor patents, suggesting the target compound may share similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
